

An In-depth Technical Guide to Solubility Limits in the Cadmium-Magnesium System

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Compound of Interest

Compound Name: Cadmium--magnesium (3/1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid solubility limits within the cadmium-magnesium (Cd-Mg) binary alloy system. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and conceptual frameworks crucial for understanding and utilizing this metallic system.

Quantitative Solubility Data

The solid solubility of cadmium in magnesium and magnesium in cadmium varies significantly with temperature. These limits are critical for controlling the microstructure and, consequently, the mechanical and chemical properties of Cd-Mg alloys. The following tables summarize the quantitative solubility data extracted from the assessed Cd-Mg phase diagram.

Table 1: Solubility of Cadmium (Cd) in Magnesium (Mg)

Temperature (°C)	Temperature (K)	Solubility of Cd in Mg (wt. %)	Solubility of Cd in Mg (at. %)
545	818	71.5	50.0
500	773	68.0	45.8
400	673	56.0	35.4
300	573	44.0	26.1
200	473	32.5	18.1
100	373	21.0	11.0
25	298	16.0	8.2

Table 2: Solubility of Magnesium (Mg) in Cadmium (Cd)

Temperature (°C)	Temperature (K)	Solubility of Mg in Cd (wt. %)	Solubility of Mg in Cd (at. %)
345	618	2.5	10.5
300	573	2.0	8.5
200	473	1.2	5.2
100	373	0.5	2.2
25	298	0.2	0.9

Note: The data presented is based on the assessed Cd-Mg phase diagram from the ASM Handbook, Volume 3: Alloy Phase Diagrams.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols for Determining Solubility Limits

The determination of solid solubility limits in metallic systems like Cd-Mg relies on a combination of experimental techniques to identify phase boundaries. The primary methods

employed are Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Metallography with Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS).

Sample Preparation

A crucial first step for all analytical techniques is the preparation of a series of Cd-Mg alloys with varying compositions.

- **Alloy Synthesis:** High-purity cadmium (99.99%) and magnesium (99.99%) are weighed to the desired atomic or weight percentages.
- **Melting and Casting:** The metals are melted together in a graphite crucible under a protective atmosphere (e.g., argon or a MgCl_2 -based flux) to prevent oxidation. The molten alloy is then cast into molds.
- **Homogenization:** The as-cast alloys are subjected to a homogenization heat treatment at a temperature just below the solidus line for an extended period (e.g., 24-48 hours) in an inert atmosphere, followed by quenching in water to retain the high-temperature solid solution phase.

Differential Thermal Analysis (DTA)

DTA is used to determine the solidus and liquidus temperatures, which define the upper boundaries of solid solubility.

- **Sample Encapsulation:** Small, weighed samples of the homogenized alloys are sealed in inert crucibles (e.g., tantalum or alumina) under vacuum or an inert atmosphere to prevent oxidation during heating. An inert reference material (e.g., alumina powder) is placed in an identical crucible.
- **Heating and Cooling Cycle:** The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a DTA apparatus.
- **Data Analysis:** The temperature difference between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic peaks in the DTA curve correspond to phase transformations. The onset of melting on heating indicates the solidus temperature, and the completion of melting corresponds to the liquidus temperature.

X-ray Diffraction (XRD)

XRD is employed to identify the phases present at different temperatures and to determine the lattice parameters of the solid solution, which can be correlated with composition to define the solvus line.

- **Sample Preparation for XRD:** Homogenized alloy samples are annealed at various temperatures for extended periods to achieve equilibrium, followed by rapid quenching. The surfaces of the samples are then prepared by grinding and polishing to a mirror finish, followed by etching to remove any surface deformation.
- **XRD Analysis:** The prepared samples are analyzed using a powder X-ray diffractometer. Scans are typically performed over a 2θ range that covers the major diffraction peaks of the expected phases.
- **Data Interpretation:** The positions of the diffraction peaks are used to calculate the lattice parameters of the solid solution phase. By comparing the lattice parameters of the solid solution in two-phase alloys with a pre-established calibration curve of lattice parameter versus composition for single-phase alloys, the composition of the solid solution at the solubility limit for that annealing temperature can be determined.

Metallography and SEM/EDS

Metallographic analysis provides visual confirmation of the phases present and allows for the direct measurement of the composition of individual phases.

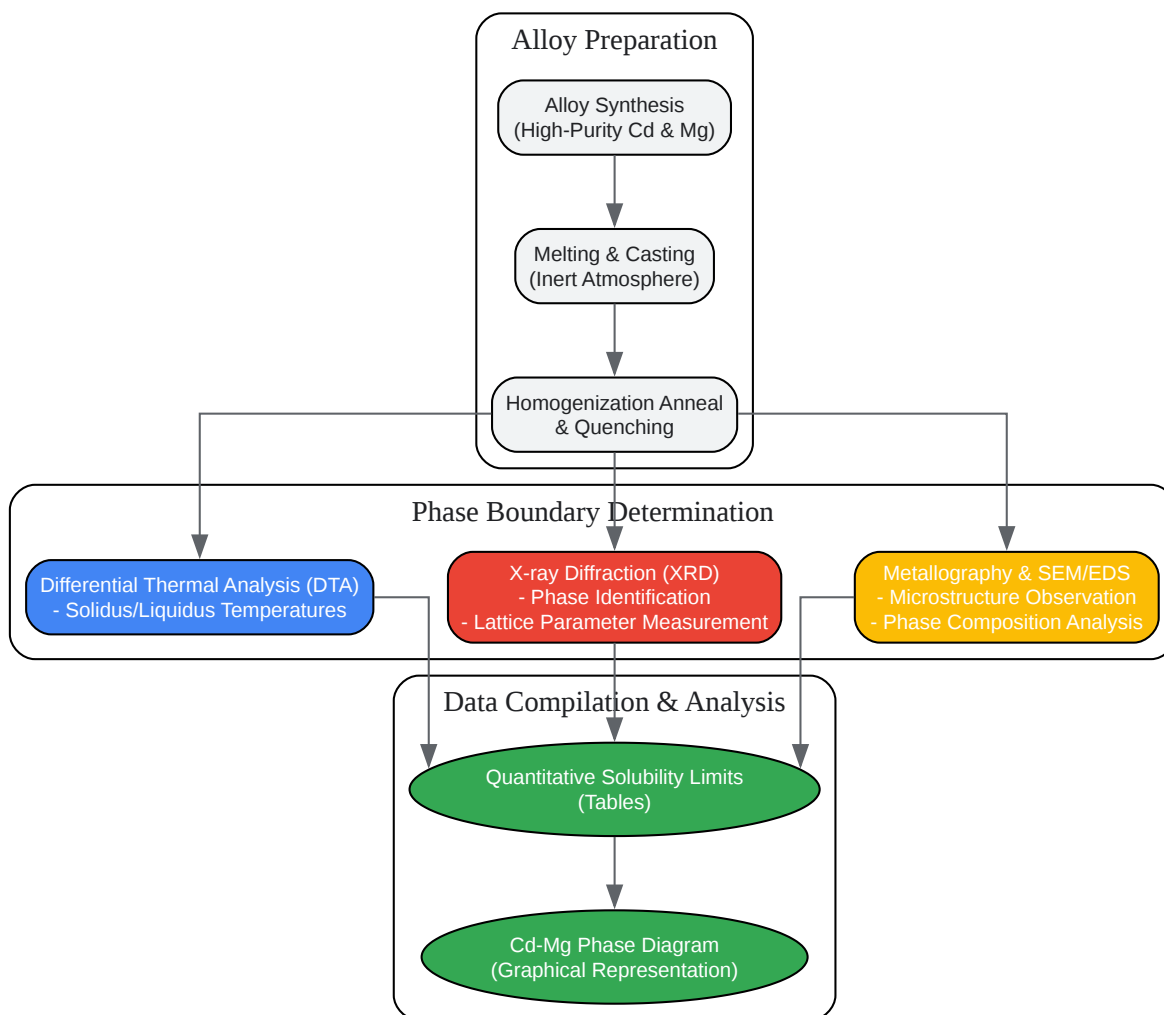
- **Sample Preparation:** Samples are mounted, ground, and polished to a mirror finish.
- **Etching:** The polished surface is etched to reveal the microstructure. A common etchant for magnesium alloys that can be adapted for Cd-Mg alloys is an acetic-picral solution (e.g., 5 mL acetic acid, 6 g picric acid, 10 mL water, and 100 mL ethanol).^[5] The sample is immersed or swabbed with the etchant for a short duration (10-60 seconds). Care must be taken during polishing, as some polishing media, like colloidal silica, can etch magnesium alloys.^[6]
- **Microscopic Examination:** The etched samples are examined using optical microscopy and SEM to observe the grain structure and the presence of single-phase or two-phase

microstructures.

- **Compositional Analysis:** For two-phase alloys, EDS is used to determine the elemental composition of the matrix (the solid solution) at the interface with the second phase. This composition represents the solubility limit at the annealing temperature.

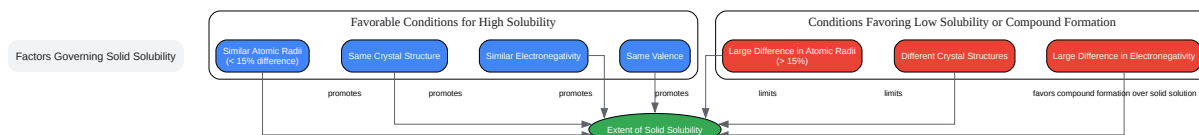
Visualizing Experimental and Conceptual Frameworks

Diagrams are essential for understanding the relationships between experimental procedures and the underlying principles of solid solubility.



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Caption: Experimental workflow for determining solubility limits in the Cd-Mg system.



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Caption: Key factors influencing the extent of solid solubility in metallic alloys.

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